molecular formula C11H8O3S2 B2680798 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid CAS No. 55015-47-9

2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid

Cat. No.: B2680798
CAS No.: 55015-47-9
M. Wt: 252.3
InChI Key: GXIVCKLEGLOTPH-UHFFFAOYSA-N
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Description

2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two thiophene rings connected through a carbonyl group and an acetic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize complex thiophene derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid is unique due to its specific structure, which combines two thiophene rings with a carbonyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIVCKLEGLOTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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